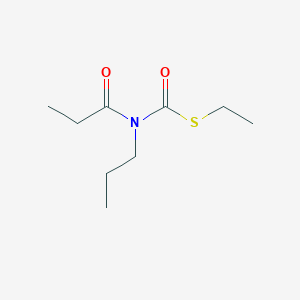
S-Ethyl propanoyl(propyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl propanoyl(propyl)carbamothioate: is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It belongs to the class of thiocarbamates, which are widely used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl propanoyl(propyl)carbamothioate typically involves the reaction of propanoyl chloride with propylamine to form propanoyl(propyl)carbamate. This intermediate is then treated with ethyl mercaptan in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C)
Solvent: Anhydrous solvents like dichloromethane or toluene
Catalyst: Bases such as triethylamine or pyridine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including distillation and recrystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions: S-Ethyl propanoyl(propyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base
Major Products:
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Corresponding thiols
Substitution Products: Various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
S-Ethyl propanoyl(propyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.
Biology: Studied for its effects on enzyme inhibition and potential use as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a herbicide and pesticide due to its ability to inhibit specific enzymes in plants and pests
Mecanismo De Acción
The mechanism of action of S-Ethyl propanoyl(propyl)carbamothioate involves the inhibition of specific enzymes, particularly those involved in the biosynthesis of essential amino acids in plants and pests. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This leads to the disruption of metabolic pathways and ultimately the death of the target organism .
Comparación Con Compuestos Similares
- S-Ethyl N,N-dipropylthiocarbamate (EPTC)
- S-Propyl butylethylcarbamothioate (Pebulate)
- S-Ethyl cyclohexylethylcarbamothioate (Cycloate)
Comparison:
- Uniqueness: S-Ethyl propanoyl(propyl)carbamothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other thiocarbamates.
- Activity: While similar compounds like EPTC and Pebulate also act as herbicides, this compound may exhibit different selectivity and potency due to variations in its molecular structure .
Propiedades
Número CAS |
189688-00-4 |
|---|---|
Fórmula molecular |
C9H17NO2S |
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
S-ethyl N-propanoyl-N-propylcarbamothioate |
InChI |
InChI=1S/C9H17NO2S/c1-4-7-10(8(11)5-2)9(12)13-6-3/h4-7H2,1-3H3 |
Clave InChI |
BUXCRJNNHWGAQV-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(=O)CC)C(=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
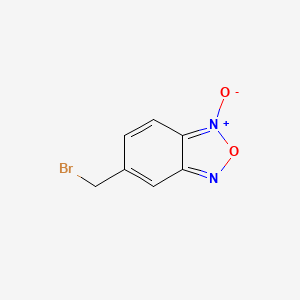

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
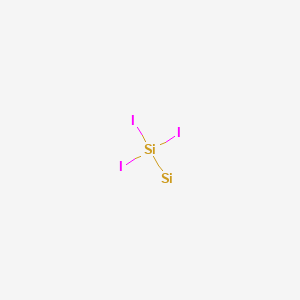
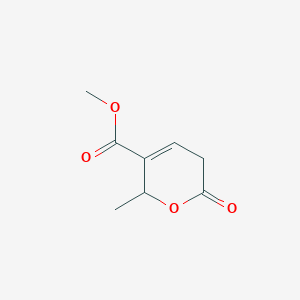
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

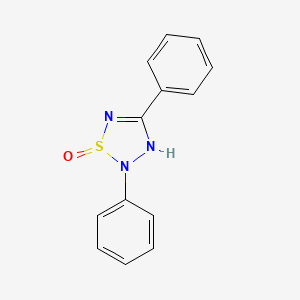


![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
